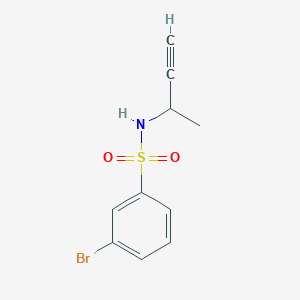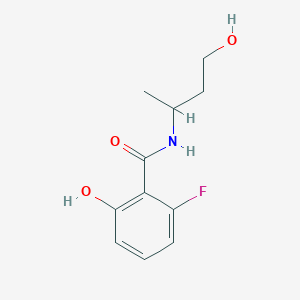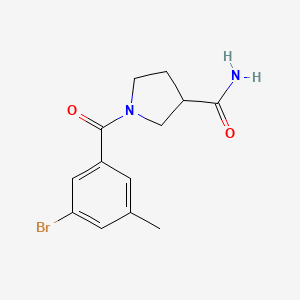![molecular formula C18H19NO3S B6638471 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide, also known as SDCO-4, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to inhibit the activity of certain enzymes involved in bacterial and viral replication.
Biochemical and physiological effects:
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to exhibit low toxicity in vitro and in vivo. In animal studies, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and good tissue distribution. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to exhibit anti-inflammatory activity in animal models of acute and chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide is its broad-spectrum activity against various biological targets. This makes it a promising candidate for drug discovery and development. However, one limitation of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide is its relatively low potency compared to other compounds in its class.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide. One area of interest is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide as a lead compound for the development of new drugs should be explored.
Synthesemethoden
The synthesis of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide involves the condensation of 2-aminothiophene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with isocyanate to yield the final product. This synthetic route has been reported to have a high yield and good reproducibility.
Wissenschaftliche Forschungsanwendungen
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to exhibit promising activity against various biological targets, including cancer cells, bacterial and viral infections, and inflammation. In vitro studies have shown that N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide has been found to inhibit the growth of gram-positive and gram-negative bacteria, as well as herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-17(16-6-3-11-23-16)19-14-12-18(7-9-21-10-8-18)22-15-5-2-1-4-13(14)15/h1-6,11,14H,7-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBZKFLRXDBMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(2-methylpyrazol-3-yl)ethylamino]propyl]phenol](/img/structure/B6638424.png)
![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)
![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)

![4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638500.png)